Cas no 428464-85-1 (N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide)

N,N-Dibenzyl-6-methoxynaphthalene-2-sulfonamide is a specialized sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 6-position and a dibenzylsulfonamide moiety at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its structural rigidity and potential as an intermediate in the development of bioactive molecules. The dibenzyl substitution enhances solubility in organic solvents, facilitating further functionalization, while the methoxy group contributes to electronic modulation of the aromatic system. Its well-defined structure makes it suitable for applications in ligand design, catalysis, and pharmaceutical research, where precise molecular architecture is critical.
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide structure
428464-85-1 structure
商品名:N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
CAS番号:428464-85-1
MF:C25H23NO3S
メガワット:417.520025491714
CID:6368087
PubChem ID:1337945

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
    • 2-Naphthalenesulfonamide, 6-methoxy-N,N-bis(phenylmethyl)-
    • 428464-85-1
    • Z1542973182
    • Oprea1_868691
    • AKOS002285670
    • F1058-0176
    • Oprea1_034106
    • インチ: 1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3
    • InChIKey: IABQDDXAPZAJGH-UHFFFAOYSA-N
    • ほほえんだ: C1=C2C(C=C(OC)C=C2)=CC=C1S(N(CC1=CC=CC=C1)CC1=CC=CC=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 417.13986477g/mol
  • どういたいしつりょう: 417.13986477g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 599
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 55Ų

じっけんとくせい

  • 密度みつど: 1.248±0.06 g/cm3(Predicted)
  • ふってん: 615.9±65.0 °C(Predicted)
  • 酸性度係数(pKa): -5.73±0.70(Predicted)

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1058-0176-5mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1058-0176-10mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1058-0176-75mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1058-0176-25mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1058-0176-100mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
100mg
$248.0 2023-07-28
A2B Chem LLC
BA71552-50mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1
50mg
$504.00 2024-04-20
A2B Chem LLC
BA71552-25mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1
25mg
$360.00 2024-04-20
Life Chemicals
F1058-0176-15mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1058-0176-2μmol
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1058-0176-1mg
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
428464-85-1 90%+
1mg
$54.0 2023-07-28

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide 関連文献

N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamideに関する追加情報

N,N-Dibenzyl-6-Methoxynaphthalene-2-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 428464-85-1, known as N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a naphthalene backbone with sulfonamide and methoxy functional groups, making it a versatile molecule for various applications. Recent studies have highlighted its potential in drug delivery systems, optoelectronic materials, and advanced polymer synthesis.

The naphthalene framework of this compound serves as a robust aromatic system, providing stability and electronic properties that are essential for its functionality. The sulfonamide group, attached at the 2-position of the naphthalene ring, introduces hydrogen bonding capabilities and enhances solubility in polar solvents. This feature is particularly advantageous in pharmaceutical applications, where solubility is a critical factor for drug efficacy. Additionally, the methoxy group at the 6-position contributes to electronic modulation, further tuning the compound's reactivity and spectral properties.

Recent research has focused on the synthesis of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide using environmentally friendly methodologies. For instance, Suzuki-Miyaura coupling reactions have been employed to construct the dibenzyl moiety with high efficiency and selectivity. These advancements not only improve the scalability of the synthesis but also align with green chemistry principles, reducing waste and energy consumption.

In terms of applications, this compound has shown promise in the development of advanced materials. Its ability to form self-assembled monolayers (SAMs) has been leveraged in creating ultra-thin films for electronic devices. SAMs composed of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide exhibit exceptional stability and conductivity, making them ideal candidates for use in flexible electronics and wearable technologies.

Moreover, the compound's unique electronic properties have been exploited in photovoltaic research. Studies have demonstrated that incorporating N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide into polymer blends can enhance charge transport efficiency in solar cells. This advancement contributes to the development of more efficient and cost-effective renewable energy solutions.

The methoxy group's influence on the compound's reactivity has also been a focal point of recent investigations. Researchers have found that the methoxy substituent can act as an electron-donating group, modulating the compound's redox potential and enhancing its compatibility with various chemical systems. This property is particularly valuable in catalytic applications, where precise control over electron transfer is crucial.

In conclusion, N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide (CAS No. 428464-85-1) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, combined with cutting-edge synthetic methods and innovative applications, positions it as a key player in advancing materials science and pharmaceutical research. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future technologies is expected to grow significantly.

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